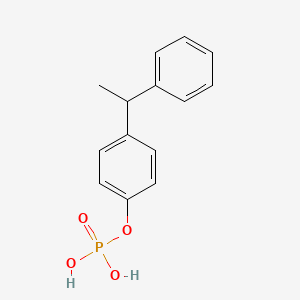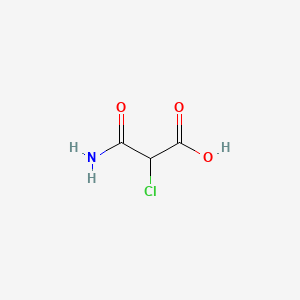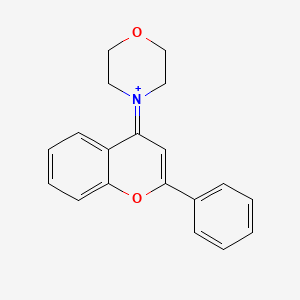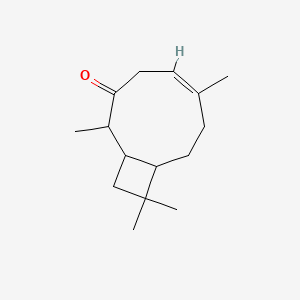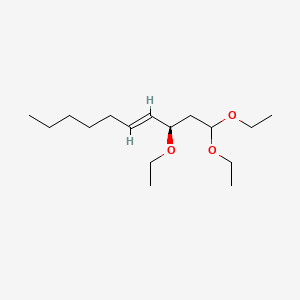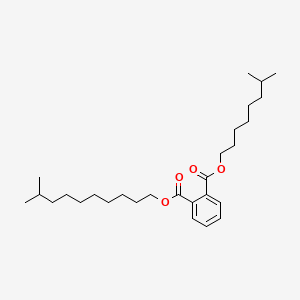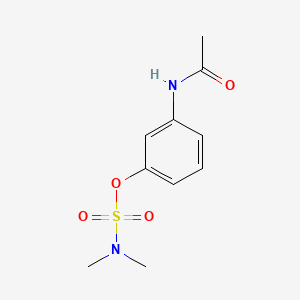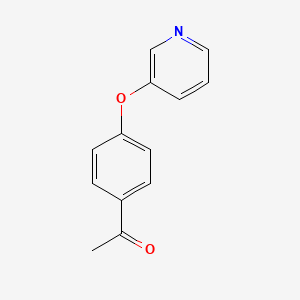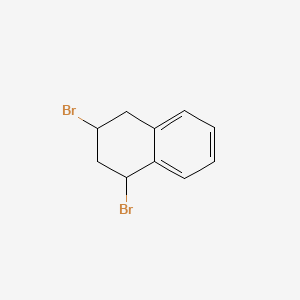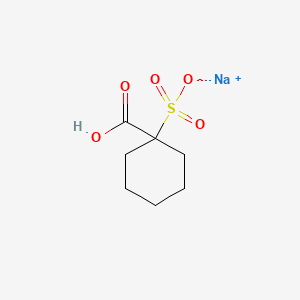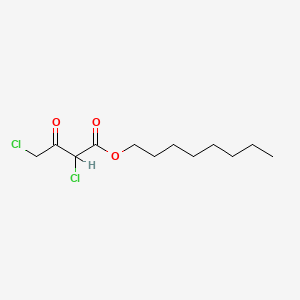
Octyl 2,4-dichloro-3-oxobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl 2,4-dichloro-3-oxobutyrate: is a chemical compound with the molecular formula C12H20Cl2O3 and a molecular weight of 283.19 g/mol . . This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2,4-dichloro-3-oxobutyrate typically involves the esterification of 2,4-dichloro-3-oxobutanoic acid with octanol . The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, reaction time, and the molar ratios of the reactants. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octyl 2,4-dichloro-3-oxobutyrate can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted butyrates.
Scientific Research Applications
Chemistry: Octyl 2,4-dichloro-3-oxobutyrate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar esters in biological systems .
Industry: The compound is used in the production of specialty chemicals, including plasticizers, surfactants, and lubricants .
Mechanism of Action
The mechanism of action of Octyl 2,4-dichloro-3-oxobutyrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This leads to changes in metabolic pathways and cellular processes .
Comparison with Similar Compounds
- 2,4-Dichloro-3-oxobutanoic acid methyl ester
- 2,4-Dichloro-3-oxobutanoic acid ethyl ester
- 2,4-Dichloro-3-oxobutanoic acid propyl ester
Comparison: Octyl 2,4-dichloro-3-oxobutyrate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This affects its solubility, reactivity, and interaction with biological molecules .
Properties
CAS No. |
85153-49-7 |
|---|---|
Molecular Formula |
C12H20Cl2O3 |
Molecular Weight |
283.19 g/mol |
IUPAC Name |
octyl 2,4-dichloro-3-oxobutanoate |
InChI |
InChI=1S/C12H20Cl2O3/c1-2-3-4-5-6-7-8-17-12(16)11(14)10(15)9-13/h11H,2-9H2,1H3 |
InChI Key |
LQJAFKFQGKZOLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C(C(=O)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


